8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,8-diazaspiro[4.5]decan-3-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of a pyrimidine ring with a thiophene moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,8-diazaspiro[4.5]decan-3-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boron reagents with halogenated organic compounds in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of high-efficiency catalysts, continuous flow reactors, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,8-diazaspiro[4.5]decan-3-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrano[2,3-d]pyrimidine-2,4-dione: Investigated as a PARP-1 inhibitor with potential antitumor activity.
Indole Derivatives: Known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,8-diazaspiro[4.5]decan-3-one is unique due to its spirocyclic structure and the presence of both pyrimidine and thiophene rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-(4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S2/c1-12-15(17(26-2)22-16(21-12)13-4-3-9-27-13)18(25)23-7-5-19(6-8-23)10-14(24)20-11-19/h3-4,9H,5-8,10-11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSLRVWQHRCCFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CS2)SC)C(=O)N3CCC4(CC3)CC(=O)NC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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